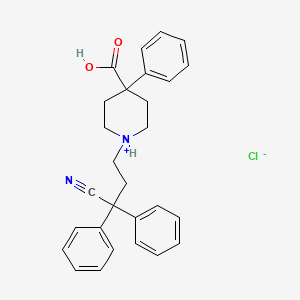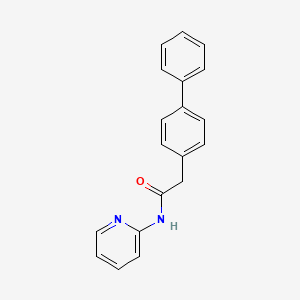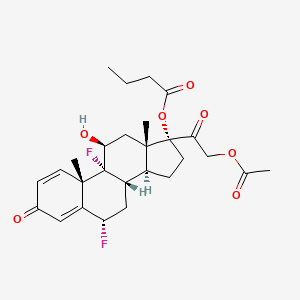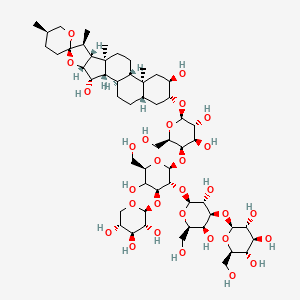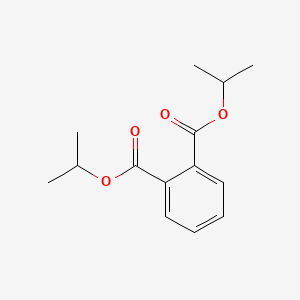
邻苯二甲酸二异丙酯
描述
Diisopropyl phthalate belongs to the class of phthalate esters, which are typically utilized as plasticizers to improve the flexibility of plastics in a broad range of household and consumer products . It is regarded as a potential endocrine disruptor .
Synthesis Analysis
While specific synthesis methods for Diisopropyl phthalate were not found in the search results, phthalates are generally produced by the reaction of phthalic anhydride with alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis
The molecular formula of Diisopropyl phthalate is C14H18O4 . The molecular weight is 250.29 . The SMILES string representation isCC(C)OC(=O)c1ccccc1C(=O)OC(C)C . Physical And Chemical Properties Analysis
Diisopropyl phthalate has a refractive index of n20/D 1.490 (lit.) and a density of 1.063 g/mL at 20 °C (lit.) .科学研究应用
环境存在和分析
环境普遍性: 邻苯二甲酸二异丙酯(DIP)等邻苯二甲酸酯被广泛用作增塑剂,在环境中无处不在。它们存在于各种环境和生物基质中,强调了对有效检测和分析方法的需求 (Kubwabo et al., 2013)。
检测技术: 一项研究开发了一种方法,用于在家居灰尘中确定17种邻苯二甲酸酯,包括DIP。这涉及超声提取、固相萃取和同位素稀释GC/MS/MS分析。该方法的应用揭示了家庭环境中各种邻苯二甲酸酯的广泛使用 (Kubwabo et al., 2013)。
健康和环境影响
内分泌干扰潜力: 研究表明,邻苯二甲酸酯,包括DIP,由于其与天然雌激素的结构相似性,可能作为内分泌干扰物。使用基因表达谱分析的体外研究显示,DIP与其他邻苯二甲酸酯表现出中等雌激素活性 (Parveen et al., 2008)。
生殖毒性: DIP等邻苯二甲酸酯已知会干扰大鼠的雄性生殖发育。一项研究发现DIP和邻丁基邻苯二甲酸在胎鼠睾丸中表现出可比的抗雄激素作用,表明对其作为其他邻苯二甲酸酯替代品的使用存在担忧 (Borch et al., 2006)。
- ensus.app/papers/mgcl2‐supported-ziegler–natta-catalyst-containing-kim/5691f6e1d3ad57dfafadefa666773e72/?utm_source=chatgpt)。
环境和人体暴露评估
人体中的邻苯二甲酸酯暴露: 一项关于邻苯二甲酸酯生物监测研究的综合回顾突出了人体通过饮食来源、皮肤吸收和吸入暴露。邻苯二甲酸酯,包括DIP的代谢物,已在尿液、血清、母乳和精液中被检测到,引发了对潜在健康风险的担忧 (Wang et al., 2019)。
暴露和流行病学: 流行病学中的暴露评估研究强调在解释结果时需要谨慎考虑,特别是对于DIP等邻苯二甲酸酯。了解人群暴露的趋势和尿代谢物测量的时间可靠性至关重要 (Johns et al., 2015)。
消费品中的存在: 对比利时市场上食品和包装材料中邻苯二甲酸酯的分析显示,DIP等物质存在于各种食品和包装材料中。这项研究强调了通过日常产品广泛暴露邻苯二甲酸酯的潜在性 (Fierens et al., 2012)。
创新的检测和降解方法
先进氧化过程: 使用牺牲阳极的电化学-费托合成过程已被评估其在水中降解DIP的有效性。这种先进氧化技术提供了一种有前途的方法来处理邻苯二甲酸酯引起的环境污染 (Yang et al., 2020)。
离子迁移谱:一项关于邻苯二甲酸酯的大气压化学电离研究,包括DIP,展示了离子迁移谱与质谱相结合在环境中对邻苯二甲酸酯进行敏感和快速检测的潜力(Moravský等,2021)。
作用机制
Target of Action
Diisopropyl phthalate (DIPRP) is an organic compound widely used in the plastic industry as a plasticizer It’s known that phthalates, in general, can interact with various biological systems, potentially disrupting endocrine function .
Mode of Action
Phthalates are known to exert their effects by mimicking natural hormones, thereby interfering with endocrine function . They can bind to hormone receptors, altering normal hormonal signaling and potentially leading to adverse health effects .
Biochemical Pathways
Phthalates, including DIPRP, are known to be metabolized by various microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation of phthalates can lead to the formation of phthalic acid, which can then enter the tricarboxylic acid (TCA) cycle . .
Pharmacokinetics
It’s known that phthalates can be absorbed through various routes, including ingestion, inhalation, and dermal exposure . Once in the body, they are metabolized and excreted, primarily in the urine .
Result of Action
Phthalates are known to have potential endocrine-disrupting effects, which can lead to reproductive health issues and physical development problems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DIPRP. For instance, the presence of phthalates in the environment poses a risk to the health of aquatic environments and organisms . Furthermore, the persistence of phthalates in the environment is a concern due to their potential effects on reproduction, obesity, and development .
安全和危害
属性
IUPAC Name |
dipropan-2-yl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDBCIAVABMJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040731 | |
| Record name | Diisopropyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl phthalate | |
CAS RN |
605-45-8 | |
| Record name | Diisopropyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIISOPROPYL PHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-I-PROPYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFC138Q4PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Diisopropyl phthalate?
A1: Diisopropyl phthalate is primarily used as a plasticizer in various industries. [] It is commonly found in plastic food packaging materials such as polyvinyl chloride, polyvinylidene chloride, polystyrene, and polycarbonate. [] It is also employed as a stationary liquid in gas chromatography. []
Q2: How can Diisopropyl phthalate be detected and quantified?
A2: Several analytical techniques are employed for the detection and quantification of Diisopropyl phthalate. Gas chromatography coupled with a flame ionization detector (GC-FID) is commonly used, especially for analyzing its presence in food packaging materials. [] Other methods include gas chromatography coupled with mass spectrometry (GC-MS) for analyzing fish tissue samples [] and atmospheric pressure chemical ionization coupled with ion mobility spectrometry-mass spectrometry (APCI-IMS-MS) for detecting Diisopropyl phthalate vapors in air. []
Q3: Can Diisopropyl phthalate be found in the environment? What are the potential sources?
A3: Yes, Diisopropyl phthalate has been detected in environmental samples, including house dust. [] Its presence is attributed to its widespread use as a plasticizer, leading to its release into the environment through manufacturing, usage, and disposal of products containing it. [] Interestingly, Diisopropyl phthalate is also found as an impurity in the production of other phthalate diesters and can arise from the degradation of these compounds. []
Q4: Are there any known toxicological concerns associated with Diisopropyl phthalate exposure?
A4: Research suggests that Diisopropyl phthalate may possess estrogenic activity. [, ] Studies using gene expression profiling in MCF-7 cells showed that Diisopropyl phthalate, along with other phthalates like butylbenzyl phthalate, dibutyl phthalate, and diethyl phthalate, elicited changes in gene expression profiles. [, ] While the exact mechanisms and potential risks are still under investigation, these findings highlight the need for further research into the potential long-term health effects of Diisopropyl phthalate exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




